3-(4-Methylpiperazin-1-yl)phenol
Overview
Description
“3-(4-Methylpiperazin-1-yl)phenol” is an organic compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylpiperazin-1-yl)phenol” is characterized by the presence of a piperazine ring where the nitrogen ring atom carries an aryl group . The exact molecular structure would require further analysis using techniques such as NMR spectroscopy.
Chemical Reactions Analysis
Phenols, which “3-(4-Methylpiperazin-1-yl)phenol” is a type of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
Phenols, including “3-(4-Methylpiperazin-1-yl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .
Scientific Research Applications
Catechol Oxidase Activity Modeling : A study by Merkel et al. (2005) on dicopper(II) complexes, including variants of 3-(4-Methylpiperazin-1-yl)phenol, aimed to model the active site of type 3 copper proteins. These complexes provided insights into the influence of a thioether group near the metal site, significant for understanding catecholase activity (Merkel et al., 2005).
Synthesis and Characterization of Mannich Ligands : Research by Ayeni and Egharevba (2015) focused on synthesizing and characterizing Mannich bases, including derivatives of 3-(4-Methylpiperazin-1-yl)phenol. These compounds were used to create metal complexes, analyzed via various spectroscopic methods (Ayeni & Egharevba, 2015).
Antitumor Activity of Histone Deacetylase Inhibitors : Thaler et al. (2010) synthesized compounds derived from 3-(4-Methylpiperazin-1-yl)phenol as part of a study on histone deacetylase inhibitors. These compounds demonstrated antiproliferative activity and stability, contributing to cancer treatment research (Thaler et al., 2010).
Inhibition of Kinase Activity in Cancer Cells : Yang et al. (2012) explored derivatives of 3-(4-Methylpiperazin-1-yl)phenyl as reversible kinase inhibitors, targeting EGFR-activating and resistance mutations in non-small-cell lung cancer. This research contributes to the development of targeted cancer therapies (Yang et al., 2012).
Enzyme Resolution in Drug Synthesis : A study by Cvetovich et al. (1996) involved using 3-(4-Methylpiperazin-1-yl)phenol derivatives in the synthesis of L-694,458, a human leukocyte elastase inhibitor. This research highlights the compound's role in enzyme-mediated syntheses, crucial for pharmaceutical development (Cvetovich et al., 1996).
Safety And Hazards
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHPJPGKBKMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451862 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)phenol | |
CAS RN |
177489-10-0 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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